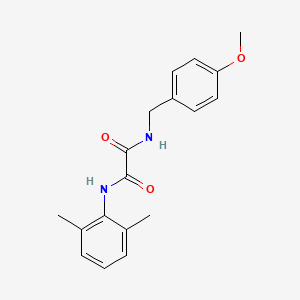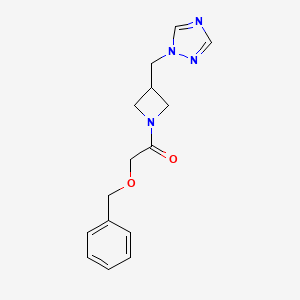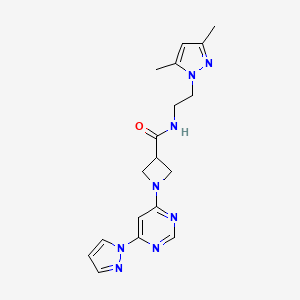![molecular formula C17H17N3O2S B2553449 2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide CAS No. 1090727-88-0](/img/structure/B2553449.png)
2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug design, and pharmacology. This compound is a pyridine derivative that contains a carboxamide group and a methylsulfanyl group.
Wirkmechanismus
The exact mechanism of action of 2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide is not fully understood, but it is believed to involve the binding of the compound to the active site of the target enzyme or receptor, thereby inhibiting its activity. The binding affinity and selectivity of the compound for different targets may vary depending on the chemical structure of the target and the binding pocket.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide depend on the specific target that it inhibits. For example, inhibition of protein kinases may lead to the suppression of cell proliferation and the induction of apoptosis, while inhibition of phosphodiesterases may lead to the elevation of intracellular levels of cyclic nucleotides, which can affect various physiological processes such as smooth muscle relaxation and platelet aggregation. The physiological effects of the compound may also vary depending on the dose and route of administration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide in lab experiments is its potent inhibitory activity against various targets, which makes it a valuable tool for studying the biochemical and physiological effects of these targets. However, one of the limitations of using this compound is its potential toxicity and side effects, which may affect the interpretation of the results. Therefore, careful consideration should be given to the dose and route of administration when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide. One direction is to further investigate the mechanism of action of the compound and its binding interactions with different targets. Another direction is to explore the therapeutic potential of the compound in various disease models, including cancer, inflammation, and neurological disorders. Additionally, the development of new analogs and derivatives of the compound may lead to the discovery of more potent and selective inhibitors of specific targets. Finally, the use of advanced techniques such as molecular modeling and virtual screening may aid in the identification of new targets for the compound and the optimization of its chemical structure for improved activity and selectivity.
Synthesemethoden
The synthesis of 2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide involves the reaction of 2-chloro-3-cyanopyridine with 4-(2-oxopyrrolidin-1-yl)aniline in the presence of a base such as potassium carbonate and a thiol such as methyl mercaptan. The reaction yields the desired compound, which can be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide has been studied extensively for its potential applications in medicinal chemistry and drug design. This compound has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, including but not limited to, protein kinases, phosphodiesterases, and adenosine receptors. These enzymes and receptors play crucial roles in various physiological processes, including cell signaling, neurotransmission, and immune response. Therefore, the inhibition of these targets by 2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide may have therapeutic implications for the treatment of various diseases, such as cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
2-methylsulfanyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-23-17-14(4-2-10-18-17)16(22)19-12-6-8-13(9-7-12)20-11-3-5-15(20)21/h2,4,6-10H,3,5,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZUDTXXFZMWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2553367.png)
![N-(4-bromophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2553368.png)
![3-Cyclopropyl-6-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2553371.png)


![methyl 3-(8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2553379.png)


![2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2553383.png)
![2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553384.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2553386.png)
![1-[5-(4-methylphenyl)pyrimidin-2-yl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide](/img/structure/B2553387.png)
![1-(3-methylbutyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2553388.png)
![{6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2553389.png)